



# Application Notes and Protocols: Long-Term Evenamide Administration in Chronic Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical evaluation of **evenamide**, a novel glutamate modulator, for the treatment of chronic schizophrenia. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of **evenamide**'s therapeutic potential.

# Introduction

**Evenamide** is a first-in-class glutamate modulator that acts as a selective voltage-gated sodium channel (VGSC) blocker. This mechanism of action allows it to normalize excessive synaptic glutamate release, a key pathophysiological feature implicated in schizophrenia, without affecting basal glutamate levels. Preclinical and clinical studies have demonstrated **evenamide**'s potential to address the positive, negative, and cognitive symptoms of schizophrenia, offering a promising new therapeutic strategy, particularly for patients who are resistant or inadequately responsive to current antipsychotic medications.

# **Mechanism of Action**

**Evenamide**'s primary mechanism of action is the selective blockade of voltage-gated sodium channels. In schizophrenia, hypofunction of the N-methyl-D-aspartate (NMDA) receptor is thought to lead to downstream hyperactivity of glutamatergic neurons. This results in excessive glutamate release, contributing to neuronal hyperexcitability, particularly in the hippocampus,



and the manifestation of psychotic symptoms. **Evenamide** normalizes this aberrant neuronal firing and subsequent glutamate release, thereby downregulating the hyperdopaminergic state associated with schizophrenia without directly acting on dopamine receptors.



Click to download full resolution via product page

**Evenamide**'s Mechanism of Action

# Preclinical Evaluation: Chronic Schizophrenia Animal Model

The methylazoxymethanol acetate (MAM) neurodevelopmental model in rats is a well-established preclinical model that recapitulates many of the anatomical, behavioral, and neurochemical features of schizophrenia.

# Quantitative Data Summary: Evenamide in the MAM Model



| Parameter                                     | Control Group | MAM Model +<br>Vehicle | MAM Model +<br>Evenamide (3<br>mg/kg i.p.) | Reference |
|-----------------------------------------------|---------------|------------------------|--------------------------------------------|-----------|
| Spontaneously Active Dopamine Neurons (VTA)   | Normal        | Increased              | Normalized                                 |           |
| Pyramidal<br>Neuron Activity<br>(vHipp)       | Normal        | Hyperactive            | Reduced                                    |           |
| Recognition Memory (Novel Object Recognition) | Intact        | Impaired               | Restored                                   |           |
| Social Interaction<br>(Sniffing Time)         | Normal        | Reduced (males)        | Normalized<br>(males)                      | -         |

# **Experimental Protocols: Preclinical**

This protocol describes the induction of a neurodevelopmental model of schizophrenia using methylazoxymethanol acetate (MAM).

#### Materials:

- Pregnant Sprague-Dawley rats
- Methylazoxymethanol acetate (MAM)
- Sterile saline solution
- Syringes and needles for injection

# Procedure:

On gestational day 17, administer a single intraperitoneal (i.p.) injection of MAM (22 mg/kg)
or sterile saline (vehicle control) to pregnant dams.



- Allow the dams to give birth and wean their offspring naturally.
- The male and female offspring will be used for behavioral and neurophysiological experiments in adulthood (postnatal day >65).

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

## Apparatus:

- An open-field arena (e.g., 70 cm x 70 cm x 45 cm).
- Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors).

#### Procedure:

- Habituation: For three consecutive days, allow each rat to explore the empty arena for 5-10 minutes per day.
- Familiarization Phase: On day 4, place two identical objects in the arena. Allow the rat to explore the objects for a predetermined period (e.g., 3-5 minutes).
- Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
- Test Phase: Place the rat back into the arena, which now contains one of the familiar objects and one novel object.
- Scoring: Record the time the rat spends actively exploring each object (sniffing, touching with the nose). A preference for the novel object is indicative of intact recognition memory.

This test evaluates social deficits, a negative symptom of schizophrenia.

## Apparatus:

- An open-field arena.
- A small wire cage to house a "stranger" rodent.



#### Procedure:

- Habituation: Acclimate the test rat to the empty arena for a set period (e.g., 10 minutes) for 2-3 days prior to testing.
- Test Phase: Place an unfamiliar "stranger" rat of the same sex and age into the wire cage within the arena. Place the test rat into the arena and allow it to explore freely for a defined duration (e.g., 10 minutes).
- Scoring: Measure the total time the test rat spends actively interacting with the wire cage containing the stranger rat (e.g., sniffing, climbing).

# Clinical Evaluation: Long-Term Evenamide Administration

**Evenamide** has been evaluated in several clinical trials as an add-on therapy for patients with chronic schizophrenia who have an inadequate response to second-generation antipsychotics.

# **Quantitative Data Summary: Clinical Trials**

Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled Trial

| Outcome Measure                           | Placebo Group<br>(n=145) | Evenamide Group<br>(30 mg bid, n=146) | p-value |
|-------------------------------------------|--------------------------|---------------------------------------|---------|
| PANSS Total Score<br>Change from Baseline | -7.6 points              | -10.2 points                          | 0.006   |
| CGI-S Score Change from Baseline          | -                        | -0.16 (LS mean difference)            | 0.037   |

Phase II Long-Term (1-Year) Open-Label Study



| Outcome Measure                     | Baseline | 6 Months | 1 Year |
|-------------------------------------|----------|----------|--------|
| PANSS Total Score<br>Improvement    | -        | 15.9%    | 18.6%  |
| PANSS Responders (≥20% improvement) | -        | 39.2%    | 47.4%  |
| CGI-S Responders                    | -        | 16.5%    | 28.9%  |

# **Experimental Protocols: Clinical**

This protocol provides a general outline for a randomized, double-blind, placebo-controlled trial of **evenamide** as an add-on therapy.

# Patient Population:

- Adults (≥18 years) with a DSM-V diagnosis of chronic schizophrenia.
- On a stable dose of a second-generation antipsychotic for at least 2 years.
- Symptomatic with a PANSS total score of 70-85 and a CGI-S score of 4-6, with predominant positive symptoms.

#### Treatment Protocol:

- Screening Period: A 21-day screening period to confirm eligibility.
- Randomization: Patients are randomized in a 1:1 ratio to receive either **evenamide** (30 mg twice daily) or a matching placebo, in addition to their ongoing antipsychotic medication.
- Treatment Duration: 4 weeks.
- Assessments: Efficacy and safety are assessed at baseline and at specified intervals throughout the study.

The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.



## Administration:

- The assessment is conducted via a semi-structured interview (SCI-PANSS).
- Each of the 30 items is rated on a 7-point scale (1 = absent to 7 = extreme).
- The reference period for rating is typically the past week.

# Scoring:

- Scores are summed for the positive, negative, and general psychopathology subscales, as well as a total score.
- A reduction in the PANSS total score from baseline indicates an improvement in symptoms.

The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment.

## Administration:

- The clinician asks: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?"
- The rating is based on the clinician's comprehensive understanding of the patient's history, symptoms, and functional impairment.

## Scoring:

- 1 = Normal, not at all ill
- 2 = Borderline mentally ill
- 3 = Mildly ill
- 4 = Moderately ill
- 5 = Markedly ill
- 6 = Severely ill



• 7 = Among the most extremely ill patients

A decrease in the CGI-S score from baseline indicates an improvement in the overall severity of the illness.



Click to download full resolution via product page

Clinical Trial Workflow for Evenamide







• To cite this document: BenchChem. [Application Notes and Protocols: Long-Term Evenamide Administration in Chronic Schizophrenia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#long-term-evenamide-administration-in-chronic-schizophrenia-models]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com